molecular formula C114H176N30O55 B155483 (Glutamyl-glutamyl-asparaginyl-valyl)6 CAS No. 138783-15-0

(Glutamyl-glutamyl-asparaginyl-valyl)6

Cat. No.: B155483
CAS No.: 138783-15-0
M. Wt: 2846.8 g/mol
InChI Key: CWKMFJLXRHKPNV-MVMRWILZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Glutamyl-glutamyl-asparaginyl-valyl)6” is a γ-glutamyl peptide . γ-glutamyl peptides are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes . They are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .


Synthesis Analysis

The synthesis of γ-glutamyl peptides involves two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase . In particular, GSH is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the GSH breakdown pathway .


Molecular Structure Analysis

The molecular formula of “this compound” is C114H176N30O55 . It has a molecular weight of 2846.79 . The structure of γ-glutamyl peptides is supported by the three-dimensional structures of the γ-glutamyl enzyme intermediate .


Chemical Reactions Analysis

γ-Glutamyltranspeptidases (γ-GTs) specifically catalyze the cleavage of the γ-glutamyl bond of GSH and the transfer of the γ-glutamyl group to water or to some amino acids and peptides . This reaction is part of the γ-glutamyl cycle that includes two ATP-dependent GSH synthesis steps .

Mechanism of Action

The mechanism of action of γ-glutamyl peptides involves the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . This process is catalyzed by γ-glutamyltranspeptidases (γ-GTs), which are involved in glutathione metabolism .

Safety and Hazards

The safety data sheet for a similar compound, Plecanatide (acetate), indicates that it is for research use and not for human or veterinary diagnostic or therapeutic use . It is recommended that it not be allowed to enter sewers/surface or ground water .

Future Directions

The applications of γ-glutamyltranspeptidases in different fields of biotechnology and medicine are being explored . Using transpeptidation activity, efficient enzymatic production of useful γ-glutamyl compounds, such as prodrug for Parkinson’s disease, theanine, and kokumi compound, was enabled .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMFJLXRHKPNV-MVMRWILZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H176N30O55
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160781
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138783-15-0
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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